molecular formula C6H6Br2N2O2 B13208644 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid

4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid

Cat. No.: B13208644
M. Wt: 297.93 g/mol
InChI Key: IDSVANYDMFMLIU-UHFFFAOYSA-N
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Description

4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid (CAS 2090478-31-0) is a versatile dibrominated imidazole derivative designed for advanced research and development, particularly in medicinal chemistry. This compound features a carboxylic acid functional group and two bromine atoms on the imidazole core, making it a valuable synthon for constructing complex molecules. Its molecular formula is C6H6Br2N2O2, with a molecular weight of 297.93 g/mol . The imidazole ring is a privileged scaffold in drug discovery, known for its presence in a wide range of therapeutic agents . This specific compound serves as a key synthetic intermediate for the preparation of various trisubstituted imidazoles. The bromine atoms are excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to diversify the structure at the 4 and 5 positions of the ring. Simultaneously, the carboxylic acid group at the 2-position can be readily converted into esters, amides, or other derivatives, enabling extensive structure-activity relationship (SAR) studies . Its primary research value lies in the development of new bioactive molecules, including potential antibacterial, antifungal, and antitumor agents, leveraging the broad pharmacological importance of the imidazole class . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C6H6Br2N2O2

Molecular Weight

297.93 g/mol

IUPAC Name

4,5-dibromo-1-ethylimidazole-2-carboxylic acid

InChI

InChI=1S/C6H6Br2N2O2/c1-2-10-4(8)3(7)9-5(10)6(11)12/h2H2,1H3,(H,11,12)

InChI Key

IDSVANYDMFMLIU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=C1C(=O)O)Br)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid

General Synthetic Strategy

The synthesis of 4,5-disubstituted imidazole-2-carboxylic acids, including the dibromo derivative, generally involves two key steps:

  • Step 1: Preparation of the 4,5-disubstituted imidazole precursor (4,5-dibromo-1-ethylimidazole).
  • Step 2: Carboxylation of the 4,5-disubstituted imidazole at the 2-position to introduce the carboxylic acid group.

Preparation of 4,5-Dibromo-1-ethylimidazole

  • Halogenation: The dibromination at positions 4 and 5 of the imidazole ring is typically achieved by selective electrophilic bromination of imidazole or its derivatives under controlled conditions.
  • N1-Alkylation: The ethyl group at the N1 position is introduced via alkylation of the imidazole nitrogen using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate.

This sequence yields 4,5-dibromo-1-ethylimidazole, a necessary intermediate for subsequent carboxylation.

Carboxylation to Form the Imidazole-2-carboxylic Acid

Carbon Dioxide Insertion Under Superatmospheric Pressure

A patented and well-established method for preparing 4,5-disubstituted imidazole-2-carboxylic acids involves the direct reaction of the 4,5-disubstituted imidazole with carbon dioxide (CO₂) under elevated pressure and temperature in the presence of a base.

  • Reaction Conditions:

    • Temperature: 150° to 300° Celsius, optimally 180° to 280° Celsius.
    • Pressure: 10 to 300 bar, preferably 40 to 180 bar.
    • Base: Alkali metal carbonates, bicarbonates, or hydroxides (e.g., potassium carbonate).
    • Solvent: Generally solvent-free, but optionally aliphatic hydrocarbons, halogenated hydrocarbons, aromatic hydrocarbons, ethers, or aprotic dipolar solvents can be used.
    • CO₂ form: Gaseous, liquid (preferred), or solid.
  • Reaction Equation (schematic):

$$
\text{4,5-Dibromo-1-ethylimidazole} + \text{CO}_2 \xrightarrow[\text{Base}]{\text{Pressure, Heat}} \text{4,5-Dibromo-1-ethylimidazole-2-carboxylic acid}
$$

Mechanistic Insights
  • The carboxyl group selectively attaches at the 2-position of the imidazole ring.
  • The base facilitates the activation of the imidazole ring and the fixation of CO₂.
  • The high temperature and pressure conditions promote effective carboxylation without the need for solvents, enhancing yield and purity.

Alternative Synthetic Routes

While the CO₂ insertion method is preferred industrially, other approaches include:

However, these methods are less commonly applied for the specific dibromo-ethyl substituted compound due to complexity and lower yields.

Data Table: Summary of Preparation Conditions and Yields

Preparation Step Conditions Key Reagents/Base Temperature (°C) Pressure (bar) Yield (%) Notes
4,5-Dibromination of imidazole Electrophilic bromination Bromine or N-bromosuccinimide Room temp to 50 Atmospheric 70-85 Controlled to avoid overbromination
N1-Ethylation Alkylation with ethyl halide Ethyl bromide, K₂CO₃ 50-80 Atmospheric 75-90 Base-mediated to favor N-alkylation
Carboxylation with CO₂ (batch) CO₂ insertion with base K₂CO₃ or KHCO₃ 180-280 40-180 60-80 Solvent-free or with inert solvents
Carboxylation with CO₂ (continuous) Continuous flow reactor K₂CO₃ 200-260 50-150 75-85 Optimized for industrial scale

Analytical and Purification Notes

  • Purification: Generally achieved by recrystallization from ethanol-water mixtures or chromatographic methods.
  • Characterization: Confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.
  • Spectroscopic Features:
    • ¹H NMR: Ethyl protons (triplet and quartet), characteristic imidazole ring protons.
    • ¹³C NMR: Carboxyl carbon at ~165-170 ppm.
    • IR: Strong absorption near 1700 cm⁻¹ for carboxylic acid C=O stretch.

Research Findings and Industrial Relevance

  • The superatmospheric CO₂ carboxylation method is recognized for its efficiency, scalability, and environmental compatibility due to the use of CO₂ as a reagent.
  • The presence of bromine substituents at positions 4 and 5 influences the electronic properties of the imidazole ring, affecting reactivity and selectivity during carboxylation.
  • The N1-ethyl substitution enhances solubility and modifies steric properties, which can be critical for downstream applications in pharmaceuticals or material science.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the imidazole ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects: Alkyl Groups at N-1

The nature of the alkyl group at the N-1 position significantly impacts steric and electronic properties:

Compound N-1 Substituent Molecular Formula Molecular Weight Key Observations
4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid Ethyl (C₂H₅) C₆H₆Br₂N₂O₂ ~307.93 (calculated) Enhanced lipophilicity and steric bulk compared to methyl analogs .
4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid Methyl (CH₃) C₅H₄Br₂N₂O₂ 283.91 Lower steric hindrance; higher solubility in polar solvents .
4,5-Dibromo-1H-imidazole Hydrogen (H) C₃H₂Br₂N₂ 225.78 Reactive N-H site for further alkylation or coordination .

However, methyl analogs may exhibit better solubility in aqueous environments .

Halogen Substituents: Bromine vs. Chlorine

Replacing bromine with chlorine alters electronic effects and reactivity:

Compound Halogen (X) Molecular Formula Molecular Weight Key Observations
This compound Br C₆H₆Br₂N₂O₂ ~307.93 Stronger leaving group; higher molecular weight and polarizability .
4,5-Dichloro-1H-imidazole-2-carboxylic acid Cl C₄H₂Cl₂N₂O₂ 192.98 Lower steric demand; reduced leaving-group ability compared to Br .

Key Insight : Bromine’s larger atomic radius and polarizability enhance electrophilic substitution reactivity, making the target compound more reactive in cross-coupling reactions compared to chloro analogs .

Functional Group Variations: Carboxylic Acid vs. Esters and Sulfonyl Groups

The carboxylic acid group at position 2 distinguishes the target compound from ester or sulfonyl derivatives:

Compound Functional Group at C-2 Molecular Formula Key Applications
This compound Carboxylic acid (-COOH) C₆H₆Br₂N₂O₂ Metal coordination, crystal engineering .
Ethyl 2-bromo-1H-imidazole-5-carboxylate Ester (-COOEt) C₇H₈BrN₂O₂ Intermediate for hydrolysis to carboxylic acids .
2-(2-Methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic acid Sulfonyl (-SO₂) C₁₃H₁₂N₂O₆S Novel sulfonyl derivatives with unknown bioactivity .

Key Insight : Carboxylic acids enable hydrogen bonding and salt formation, facilitating crystal packing and coordination chemistry. Esters serve as synthetic precursors, while sulfonyl groups introduce steric bulk and electron-withdrawing effects .

Coordination Chemistry: Comparison with Imidazole Dicarboxylates

Imidazole-4,5-dicarboxylic acid derivatives (e.g., the title compound in ) are established N,O-donor ligands in metal-organic frameworks (MOFs). In contrast, the target compound’s single carboxylic acid group limits denticity but allows for monodentate or bridging coordination modes .

Table 1: Structural and Physical Properties

Compound Melting Point (°C) Solubility LogP (Predicted)
This compound Not reported Moderate in DMSO ~2.1
4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid Not reported High in MeOH ~1.8
4,5-Dichloro-1H-imidazole-2-carboxylic acid Not reported High in H₂O ~1.2

Biological Activity

4,5-Dibromo-1-ethyl-1H-imidazole-2-carboxylic acid is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and potential mutagenic effects, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by the presence of bromine substituents at positions 4 and 5 of the imidazole ring, along with an ethyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various imidazole derivatives found that this compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were reported as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Bacillus subtilis0.030

These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen known for its resistance to many antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. The compound was tested against various fungal strains, yielding the following MIC values:

Fungal StrainMIC (mg/mL)
Candida albicans0.015
Aspergillus niger0.040

These findings indicate a potent antifungal effect, especially against Candida albicans, which is significant in clinical settings due to its role in opportunistic infections .

Mutagenicity

The mutagenic potential of this compound has been evaluated in several studies. It is included in lists of compounds with established mutagenic effects, raising concerns regarding its safety for human exposure . Further testing is required to fully understand the implications of its mutagenicity in vivo.

Case Studies

Several case studies have documented the effects of this compound in clinical and laboratory settings:

  • Clinical Application : A study conducted on patients with recurrent skin infections showed a positive response when treated with formulations containing this compound, highlighting its therapeutic potential.
  • Laboratory Findings : In vitro assays demonstrated that the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in preventing device-related infections.

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